Cholesterol-PEG-Folate (MW 1000)

Beschreibung

BenchChem offers high-quality Cholesterol-PEG-Folate (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-Folate (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

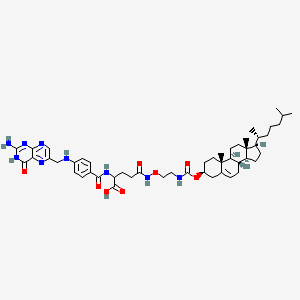

C49H69N9O8 |

|---|---|

Molekulargewicht |

912.1 g/mol |

IUPAC-Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C49H69N9O8/c1-28(2)7-6-8-29(3)36-15-16-37-35-14-11-31-25-34(19-21-48(31,4)38(35)20-22-49(36,37)5)66-47(64)51-23-24-65-58-40(59)18-17-39(45(62)63)55-43(60)30-9-12-32(13-10-30)52-26-33-27-53-42-41(54-33)44(61)57-46(50)56-42/h9-13,27-29,34-39,52H,6-8,14-26H2,1-5H3,(H,51,64)(H,55,60)(H,58,59)(H,62,63)(H3,50,53,56,57,61)/t29-,34+,35+,36-,37+,38+,39?,48+,49-/m1/s1 |

InChI-Schlüssel |

NGTQANRBZYETGY-XCXUVPOQSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCONC(=O)CCC(C(=O)O)NC(=O)C5=CC=C(C=C5)NCC6=CN=C7C(=N6)C(=O)NC(=N7)N)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCONC(=O)CCC(C(=O)O)NC(=O)C5=CC=C(C=C5)NCC6=CN=C7C(=N6)C(=O)NC(=N7)N)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cholesterol-PEG-Folate (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Cholesterol-Polyethylene Glycol-Folate with a target molecular weight of approximately 1000 Da (Chol-PEG-Folate MW 1000). This amphiphilic conjugate is a critical component in the development of targeted drug delivery systems, particularly for liposomal and nanoparticle formulations directed towards cells overexpressing the folate receptor, a common characteristic of many cancer cells. This document details the chemical synthesis, purification, and characterization of the conjugate, along with a description of its primary biological mechanism of action.

Overview of the Synthesis Strategy

The synthesis of Cholesterol-PEG-Folate is typically achieved through a two-step process. The first step involves the formation of an amide bond between folic acid and a diamino-polyethylene glycol (PEG) linker. The second step is the conjugation of the resulting Folate-PEG-Amine intermediate to a cholesterol derivative. This modular approach allows for flexibility in the choice of the PEG linker length to achieve the desired overall molecular weight.

Experimental Protocols

This section details the methodologies for the synthesis of Cholesterol-PEG-Folate (MW 1000).

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Folic Acid | ≥97% | Sigma-Aldrich |

| α,ω-Diamino-PEG (MW ~400-600 Da) | ≥95% | Broadpharm |

| Cholesteryl Chloroformate | ≥97% | Sigma-Aldrich |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Ninhydrin | Reagent Grade | Sigma-Aldrich |

| Deuterated Solvents (e.g., DMSO-d6) | NMR Grade | Cambridge Isotope Laboratories |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Merck |

Step 1: Synthesis of Folate-PEG-Amine Intermediate

This procedure utilizes EDC and NHS to activate the carboxyl group of folic acid for reaction with the diamino-PEG.

-

Activation of Folic Acid: In a light-protected round-bottom flask, dissolve folic acid (1 equivalent) in anhydrous DMSO (e.g., 25 mg/mL).

-

Add EDC (1.1 equivalents) and NHS (1 equivalent) to the folic acid solution.

-

Stir the reaction mixture in the dark at room temperature for a minimum of 20 minutes to allow for the formation of the NHS-activated folate ester.[1]

-

Conjugation with Diamino-PEG: To the activated folic acid solution, add a solution of diamino-PEG (1 equivalent) dissolved in a minimal amount of anhydrous DMSO.

-

Continue to stir the reaction mixture in the dark at room temperature for 24 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase of chloroform/methanol (e.g., 8:2 v/v) with a trace amount of ammonia.[1] The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Purification of Folate-PEG-Amine:

-

The reaction mixture can be purified by extraction. Add a mixture of chloroform and water (1:1 v/v) to the reaction flask and transfer to a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the organic (chloroform) layer.

-

Repeat the extraction of the aqueous layer with fresh chloroform three times.

-

Combine all organic extracts and wash with anhydrous sodium sulfate to remove residual water.[1]

-

Concentrate the chloroform solution under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding the concentrated solution dropwise to a stirred excess of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and dry under vacuum.

-

Step 2: Synthesis of Cholesterol-PEG-Folate

This step involves the reaction of the purified Folate-PEG-Amine with cholesteryl chloroformate.

-

Reaction Setup: In a separate round-bottom flask, dissolve the dried Folate-PEG-Amine intermediate in anhydrous chloroform.

-

Add cholesteryl chloroformate (1.1 molar excess) to the solution.[1]

-

Stir the reaction overnight at room temperature.[1]

-

Monitoring the Reaction: The disappearance of the free amino group of the Folate-PEG-Amine can be monitored using a ninhydrin assay.[1] A small aliquot of the reaction mixture is spotted on a TLC plate, dried, and then sprayed with a ninhydrin solution and heated. The disappearance of the characteristic purple spot indicates the consumption of the starting material.

-

Purification of Cholesterol-PEG-Folate:

Characterization Data

The successful synthesis of Cholesterol-PEG-Folate should be confirmed by various analytical techniques.

| Parameter | Method | Expected Result |

| Purity | Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value (e.g., in Chloroform:Methanol 8:2 with a trace of ammonia). |

| Identity | ¹H-NMR Spectroscopy | Characteristic peaks corresponding to the protons of cholesterol, the ethylene glycol repeating units of PEG, and the aromatic protons of folic acid. |

| Folate Content | UV-Vis Spectroscopy | A distinct absorbance maximum around 363 nm, which can be used to quantify the folate concentration.[1] |

| Overall Yield | Gravimetric Analysis | A typical overall yield for similar multi-step syntheses can range from 60-80%. For a related synthesis of a folate-PEG-cholesterol derivative, a yield of 76.5% was reported.[2] |

Visualization of Workflow and Biological Pathway

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Cholesterol-PEG-Folate.

Caption: Two-step synthesis of Cholesterol-PEG-Folate.

Folate Receptor-Mediated Endocytosis Pathway

Cholesterol-PEG-Folate is used to target drug delivery vehicles to cells overexpressing the folate receptor. The following diagram depicts the mechanism of cellular uptake.

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion

The synthesis protocol outlined in this guide provides a reliable method for producing Cholesterol-PEG-Folate (MW 1000), a key component for targeted drug delivery research. The two-step synthesis is robust and can be adapted for different PEG linker lengths. Proper purification and characterization are crucial to ensure the quality and efficacy of the final conjugate for its intended applications in developing advanced therapeutic and diagnostic agents.

References

An In-depth Technical Guide on the Structure and Application of Cholesterol-PEG-Folate Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) conjugates. This tripartite molecule is a cornerstone in the development of targeted drug delivery systems, particularly for cancer therapy. Its unique architecture allows for the encapsulation of therapeutic agents within liposomal or nanoparticulate formulations, enhanced circulation longevity, and specific targeting to cancer cells that overexpress the folate receptor.

Core Structure and Components

The Cholesterol-PEG-Folate conjugate is an amphiphilic molecule meticulously designed with three key functional components:

-

Cholesterol: A lipophilic anchor, cholesterol's inherent biocompatibility and ability to intercalate into lipid bilayers make it an ideal component for anchoring the conjugate within the lipid membrane of drug delivery vehicles like liposomes. This ensures the stable association of the targeting ligand and the PEG spacer with the carrier.

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer, the PEG chain acts as a flexible spacer arm. This spacer extends the folate targeting ligand away from the surface of the nanocarrier, overcoming steric hindrance and facilitating its interaction with the folate receptor on the target cell surface. Furthermore, the PEG layer creates a hydrophilic shield around the nanocarrier, a phenomenon known as PEGylation, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][2]

-

Folate (Folic Acid): A vitamin B9 derivative, folate serves as the targeting moiety. Many cancer cells, particularly those of ovarian, lung, breast, and colon cancers, exhibit a significant overexpression of the folate receptor on their surface to meet their high demand for this vitamin for rapid cell division. This differential expression allows for the specific targeting of folate-conjugated nanocarriers to tumor tissues while minimizing interaction with healthy cells.[3]

The general chemical structure consists of the steroid backbone of cholesterol linked, often via an ester or ether bond, to a polyethylene glycol chain of variable molecular weight, which is in turn covalently attached to a folic acid molecule, typically through an amide linkage.

Synthesis of Cholesterol-PEG-Folate

The synthesis of Cholesterol-PEG-Folate is a multi-step process that generally involves the sequential conjugation of the three components. A common synthetic route is a two-step process.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Folate-PEG-Amine

-

Activation of Folic Acid: Folic acid is dissolved in anhydrous dimethyl sulfoxide (DMSO). To this solution, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are added in a slight molar excess to activate the carboxyl group of folic acid. The reaction is typically stirred in the dark at room temperature for a few hours.

-

Conjugation with PEG-bis-Amine: A solution of bis-amine-terminated polyethylene glycol (H2N-PEG-NH2) in DMSO is then added to the activated folic acid solution. The reaction mixture is stirred overnight in the dark at room temperature to allow for the formation of an amide bond between the activated folic acid and one of the amine groups of the PEG linker.

-

Purification: The resulting Folate-PEG-Amine conjugate is purified to remove unreacted reagents and byproducts. This is often achieved through dialysis against a suitable buffer or by size exclusion chromatography.

Step 2: Conjugation of Folate-PEG-Amine with Cholesterol

-

Activation of Cholesterol: Cholesterol is typically activated to a more reactive form, such as cholesteryl chloroformate.

-

Conjugation Reaction: The purified Folate-PEG-Amine is dissolved in a suitable organic solvent like chloroform. Cholesteryl chloroformate is then added in a slight molar excess, and the reaction is allowed to proceed overnight at room temperature with stirring. This reaction forms a stable bond between the remaining amine group of the PEG linker and the activated cholesterol.

-

Final Purification: The final Cholesterol-PEG-Folate conjugate is purified to remove any unreacted cholesteryl chloroformate and other impurities. This is often achieved by precipitation in a non-solvent like diethyl ether, followed by washing and drying under vacuum.[4]

Characterization

The successful synthesis and purity of the conjugate are confirmed using various analytical techniques:

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the presence of characteristic peaks corresponding to the protons of cholesterol, the repeating ethylene glycol units of PEG, and the aromatic protons of folate.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of new bonds (e.g., amide and ester linkages).

-

Mass Spectrometry (MS): To determine the molecular weight of the final conjugate and confirm its identity.

Physicochemical Properties and Data Presentation

The physicochemical properties of Cholesterol-PEG-Folate conjugates and the nanocarriers they are incorporated into are critical for their in vivo performance. These properties can be tailored by varying the molecular weight of the PEG linker and the lipid composition of the nanocarrier.

Table 1: Physicochemical Properties of Cholesterol-PEG-Folate Conjugates and Formulations

| Property | Typical Range/Value | Significance |

| PEG Molecular Weight (Da) | 2000 - 5000 | Influences the thickness of the hydrophilic corona, circulation half-life, and receptor binding affinity. |

| Liposome/Nanoparticle Size (nm) | 100 - 200 | Optimal size for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution of the nanoparticles. |

| Zeta Potential (mV) | Slightly negative to neutral | Reduces non-specific interactions with blood components. |

| Drug Encapsulation Efficiency (%) | > 80% | High encapsulation efficiency is crucial for delivering a therapeutic dose.[5] |

| Drug Loading Capacity (%) | Varies with drug and formulation | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |

Application in Targeted Drug Delivery

The primary application of Cholesterol-PEG-Folate is in the formulation of targeted drug delivery systems, most notably liposomes and polymeric nanoparticles.

Experimental Protocol: Liposome Formulation using Thin-Film Hydration

-

Lipid Film Formation: A mixture of lipids (e.g., a primary phospholipid like DSPC, cholesterol, and the Cholesterol-PEG-Folate conjugate) in a specific molar ratio is dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol).[6] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation above the lipid transition temperature. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or gel filtration chromatography.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting functionality of Cholesterol-PEG-Folate relies on the specific interaction between the folate moiety and the folate receptor on the cancer cell surface, leading to internalization of the nanocarrier via receptor-mediated endocytosis.

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The process begins with the binding of the folate-conjugated nanoparticle to the folate receptor on the cancer cell surface. This binding triggers the internalization of the receptor-nanoparticle complex into the cell through the formation of an endosome. As the endosome matures, its internal pH decreases, which can facilitate the release of the encapsulated drug into the cytoplasm. The folate receptor is then recycled back to the cell surface to bind with more nanoparticles.[7]

Experimental Workflow: Synthesis and Formulation

The overall workflow from the synthesis of the conjugate to the formulation of a drug-loaded targeted nanocarrier is a systematic process.

Caption: Workflow for Cholesterol-PEG-Folate Nanoparticle Formulation.

This workflow highlights the key stages, from the chemical synthesis and purification of the Cholesterol-PEG-Folate conjugate to its incorporation into a drug-loaded nanocarrier and the final characterization of the delivery system. Each step requires careful optimization and quality control to ensure the final product meets the desired specifications for effective and safe drug delivery.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. Cholesterol-PEG-Folate - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Folate-Targeted Cholesterol-Grafted Lipo-Polymeric Nanoparticles for Chemotherapeutic Agent Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Architecture of Intelligence: A Technical Guide to the Self-Assembly of Cholesterol-PEG-Folate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutics to diseased cells remains a paramount challenge in modern medicine. Among the promising strategies, the use of self-assembling nanocarriers has garnered significant attention. This technical guide provides an in-depth exploration of the self-assembly mechanism of Cholesterol-Poly(ethylene glycol)-Folate (Chol-PEG-Folate), a tripartite conjugate engineered for targeted drug delivery. We will dissect the fundamental principles governing its spontaneous organization into supramolecular structures, detail the experimental protocols for its characterization, and present quantitative data to elucidate its physicochemical properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of advanced drug delivery systems.

The Core Concept: Self-Assembly of Cholesterol-PEG-Folate

The Cholesterol-PEG-Folate (Chol-PEG-Folate) conjugate is an amphiphilic molecule meticulously designed to self-assemble in aqueous environments into core-shell nanostructures, such as micelles or the lipid bilayers of liposomes. This spontaneous organization is driven by the intrinsic properties of its three constituent components:

-

Cholesterol: A hydrophobic, rigid, and bulky lipid that serves as the core-forming anchor. Its inherent lipophilicity drives it to sequester away from the aqueous phase, forming the hydrophobic core of the resulting nanostructure. This core can serve as a reservoir for hydrophobic therapeutic agents.

-

Poly(ethylene glycol) (PEG): A hydrophilic and flexible polymer that forms the outer shell, or corona, of the nanostructure. The PEG chains extend into the aqueous medium, creating a hydrophilic barrier that sterically stabilizes the nanoparticles, preventing their aggregation and reducing opsonization by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.

-

Folate: A B-vitamin that is appended to the distal end of the PEG chain. It acts as a targeting ligand, binding with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells. This specific interaction facilitates the uptake of the nanocarrier by cancer cells through receptor-mediated endocytosis.

The self-assembly process is a thermodynamically driven phenomenon, primarily governed by the hydrophobic effect. In an aqueous environment, the hydrophobic cholesterol moieties aggregate to minimize their contact with water molecules, leading to a decrease in the overall free energy of the system. This process is initiated when the concentration of the Chol-PEG-Folate conjugate surpasses a critical threshold known as the Critical Micelle Concentration (CMC) . Above the CMC, the molecules spontaneously organize into micelles with a cholesterol core and a PEG-Folate shell.

Figure 1: Self-assembly of Chol-PEG-Folate into a micellar structure above the Critical Micelle Concentration (CMC).

Quantitative Data Presentation

The physicochemical properties of Chol-PEG-Folate nanostructures are critical determinants of their in vivo performance. The following tables summarize key quantitative data from the literature for Chol-PEG conjugates. It is important to note that these values can be influenced by factors such as the molecular weight of the PEG chain, the specific experimental conditions (e.g., temperature, pH, ionic strength), and the analytical technique employed.

Table 1: Critical Micelle Concentration (CMC) of Cholesterol-PEG Conjugates

| Conjugate | Method | CMC (M) | Reference |

| mPEG-Cholesterol | Fluorescence Spectroscopy (Pyrene Probe) | 4.0 x 10⁻⁷ - 1.3 x 10⁻⁶ | [1] |

| FA-PEG-DSPE | Fluorescence Spectroscopy (Pyrene Probe) | 1.0 x 10⁻⁵ | [2] |

Table 2: Physicochemical Properties of Folate-Targeted Nanoparticles

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |

| 9-NC-loaded FA-PEG-DSPE Micelles | 21 - 24 | Narrow | Not Reported | 97.6 | [2] |

| FA-CS-DA Micelles (DOX-loaded) | 82.86 | 0.3 | -4.68 | 96 | [3] |

| Bioreducible Chol-ss-PEG-ss-Chol Micelles (DOX-loaded) | 20.4 | Not Reported | Not Reported | 14.9 | [4] |

| PLGA-Fol Nanoparticles (9-NC-loaded) | ~115 | 0.32 | Not Reported | 57 | [5] |

Note: This table compiles data from various studies on folate-targeted nanoparticles, which may use different core-forming materials in addition to cholesterol or its analogs. The specific drug and formulation method can significantly impact these parameters.

Experimental Protocols

Accurate and reproducible characterization of Chol-PEG-Folate nanostructures is essential for their development and translation. This section provides detailed methodologies for key experiments.

Synthesis of Cholesterol-PEG-Folate

The synthesis of Chol-PEG-Folate typically involves a multi-step process. A common approach is a two-step conjugation:

-

Synthesis of Folate-PEG-Amine: Folic acid is activated at its γ-carboxyl group using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (DMSO). This activated folate is then reacted with a heterobifunctional PEG derivative containing an amine group at one end and a functional group for cholesterol conjugation at the other (e.g., a carboxyl or maleimide group).

-

Conjugation of Cholesterol to Folate-PEG: The cholesterol moiety, often derivatized with a linker containing a reactive group (e.g., cholesteryl chloroformate), is reacted with the free amine group of the Folate-PEG-Amine conjugate. The final product is purified using techniques such as dialysis to remove unreacted starting materials and byproducts, followed by lyophilization.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: The CMC is determined by monitoring the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as a function of the amphiphile concentration. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a 1 x 10⁻³ M stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Preparation of Chol-PEG-Folate Solutions: Prepare a series of aqueous solutions of Chol-PEG-Folate with concentrations ranging from well below to well above the expected CMC.

-

Sample Preparation: To a series of vials, add a small, fixed volume of the pyrene stock solution. Evaporate the solvent completely to form a thin film of pyrene. Add the Chol-PEG-Folate solutions to the vials, ensuring the final pyrene concentration is in the micromolar range.

-

Equilibration: Allow the solutions to equilibrate overnight with gentle agitation to ensure complete dissolution of pyrene and micelle formation.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 500 nm.

-

Data Analysis: Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) against the logarithm of the Chol-PEG-Folate concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Figure 2: Experimental workflow for CMC determination using fluorescence spectroscopy.

Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is determined by measuring the electrophoretic mobility of the particles in an electric field.

Protocol:

-

Sample Preparation: Disperse the Chol-PEG-Folate nanoparticles in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at an appropriate concentration (typically 0.1-1.0 mg/mL). The solution should be optically clear. Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant.

-

Measurement: Place the cuvette containing the sample into the instrument. Allow the sample to thermally equilibrate for several minutes. Perform multiple measurements to ensure reproducibility.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the hydrodynamic diameter and the polydispersity index (PDI). For zeta potential, the software will analyze the phase shift of the scattered light in the presence of an electric field.

Morphological Characterization by Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of the nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

Protocol:

-

Grid Preparation: Place a drop of the nanoparticle dispersion (typically 0.1-1.0 mg/mL in water or a volatile buffer) onto a carbon-coated copper grid.

-

Staining (Optional): For enhanced contrast, especially for polymeric micelles, a negative staining agent such as uranyl acetate or phosphotungstic acid can be used. After a brief incubation of the sample on the grid, wick away the excess liquid and add a drop of the staining solution. After a short incubation, remove the excess staining solution.

-

Drying: Allow the grid to air-dry completely.

-

Imaging: Place the grid in the TEM and acquire images at various magnifications.

Determination of Drug Loading and Encapsulation Efficiency

Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the drug-loaded nanoparticles from the unencapsulated, free drug. The drug content is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Separation of Free Drug: Separate the free drug from the drug-loaded nanoparticles using a method such as dialysis, ultrafiltration, or size exclusion chromatography.

-

Quantification of Total Drug: Lyse a known amount of the drug-loaded nanoparticle formulation with a suitable solvent to release the encapsulated drug.

-

Quantification of Free Drug: Measure the concentration of the drug in the filtrate or dialysate from the separation step.

-

Calculation:

-

Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100%

-

Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Total weight of drug used in formulation) x 100%

-

In Vitro Drug Release Study

Principle: The release of the encapsulated drug from the nanoparticles over time is monitored under conditions that mimic the physiological environment. The dialysis method is commonly employed.

Protocol:

-

Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

-

Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the endosomal environment) maintained at 37°C with gentle stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Signaling Pathways and Logical Relationships

The therapeutic efficacy of Chol-PEG-Folate nanocarriers is critically dependent on their ability to be internalized by target cells. This process is primarily mediated by the interaction of the folate ligand with the folate receptor, triggering receptor-mediated endocytosis.

Figure 3: Folate receptor-mediated endocytosis of a Chol-PEG-Folate micelle.

Conclusion

The self-assembly of Cholesterol-PEG-Folate into well-defined nanostructures represents a sophisticated and highly tunable platform for targeted drug delivery. The interplay between the hydrophobic cholesterol core, the stabilizing PEG corona, and the targeting folate ligand gives rise to a nanocarrier with desirable physicochemical and biological properties. A thorough understanding of the self-assembly mechanism, coupled with rigorous experimental characterization, is imperative for the rational design and optimization of these promising therapeutic delivery systems. This technical guide provides a foundational framework for researchers and drug development professionals to advance the field of targeted nanomedicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 9-NC-loaded folate-conjugated polymer micelles as tumor targeted drug delivery system: preparation and evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Folate-Targeted Dextran/Retinoic Acid Micelles for Doxorubicin Delivery in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Cholesterol Anchor in PEG-Folate Lipid Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted drug delivery, lipid-based nanoparticles, particularly liposomes, have emerged as a leading platform. The functionalization of these carriers with targeting ligands and stealth-conferring polymers is critical to their efficacy. This technical guide provides a comprehensive examination of the role of the cholesterol anchor within Polyethylene Glycol-Folic Acid (PEG-Folate) lipid conjugates. While phospholipid anchors are common, cholesterol presents a viable and, in certain contexts, advantageous alternative for tethering targeting and stabilizing moieties to the liposomal bilayer. This document details the functional implications of the cholesterol anchor on nanoparticle stability, circulation longevity, and cellular uptake, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate key processes and relationships.

Core Concepts in Targeted Liposomal Delivery

Lipid nanoparticles (LNPs) and liposomes are vesicles composed of a lipid bilayer, typically containing phospholipids and cholesterol, which encapsulates an aqueous core. This structure allows for the delivery of both hydrophilic and hydrophobic therapeutic agents. To enhance their clinical potential, these carriers are often surface-modified.

-

PEGylation: The attachment of Polyethylene Glycol (PEG) chains to the liposome surface creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[1][2]

-

Folate Targeting: Folic acid (folate) is a high-affinity ligand for the Folate Receptor (FR).[3] Since FRs are frequently overexpressed on the surface of various cancer cells compared to healthy tissues, folate serves as an effective targeting ligand to direct drug-loaded liposomes specifically to tumor sites.[4][5]

-

The Lipid Anchor: To attach the PEG-Folate construct to the liposome, a hydrophobic anchor is required. This anchor spontaneously inserts and secures itself within the lipid bilayer of the nanoparticle. The two most common anchors are diacyl phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and cholesterol.

The Functional Role of the Cholesterol Anchor

Cholesterol, an essential component of biological membranes, has been successfully investigated and utilized as an alternative to phospholipids for anchoring both PEG chains and targeting ligands like folate to liposomal carriers.[6][7] Its role is multifaceted, influencing the formulation's physical characteristics and biological performance.

Anchoring Mechanism and Stability

The cholesterol molecule, with its rigid, hydrophobic steroid ring system and a single hydroxyl group, readily inserts into the phospholipid bilayer. This integration contributes to the overall stability of the liposome.[8]

-

Bilayer Integrity: Cholesterol is known to increase the packing density of phospholipids, reduce the bilayer's permeability to water and other small molecules, and enhance its stability.[8] When used as an anchor for PEG-Folate, it continues to contribute to these stabilizing effects.

-

Colloidal Stability: Liposomes incorporating mPEG-cholesterol derivatives exhibit superior colloidal stability compared to non-PEGylated liposomes, efficiently inhibiting aggregation.[6][7]

-

Anchoring Strength: Compared to dual-chain phospholipid anchors like DSPE, the single cholesterol moiety provides a weaker anchoring force.[9][10] This can be a limitation when tethering large, water-soluble molecules. However, for many applications, including PEG-Folate tethering, the anchoring is sufficient. The relative ease of synthesis and purification of cholesterol-based conjugates is a notable advantage.[9][10]

In Vivo Pharmacokinetics: Prolonged Circulation

A key benefit of PEGylation is the extension of the nanoparticle's circulation half-life. Studies have demonstrated that liposomes utilizing a cholesterol anchor for the PEG moiety have significantly prolonged circulation times in vivo when compared to non-PEGylated liposomes.[6][7] This "stealth" characteristic is crucial for allowing the nanoparticles sufficient time to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Cellular Interaction and Targeting Efficacy

The ultimate goal of a targeted delivery system is to enhance uptake by the target cells. Folate-PEG-Cholesterol constructs have been shown to effectively mediate this process.

-

Receptor-Mediated Endocytosis: The folate ligand at the distal end of the PEG chain binds with high affinity to Folate Receptors on cancer cells, triggering internalization of the liposome via endocytosis.[4][11]

-

Enhanced Cellular Uptake: Liposomes functionalized with Folate-PEG-Cholesterol demonstrate significantly higher cellular uptake in FR-positive cancer cells (e.g., KB cells) compared to non-targeted liposomes.[6][12] This targeted uptake can be competitively inhibited by free folic acid, confirming the receptor-mediated pathway.[11]

-

Improved Cytotoxicity: The enhanced cellular delivery of the encapsulated drug translates to greater therapeutic efficacy. Doxorubicin-loaded liposomes targeted with a Folate-PEG-Cholesterol conjugate show significantly lower IC50 values (i.e., higher cytotoxicity) against FR-positive cells than their non-targeted counterparts.[11]

A Unique Role in Gene Delivery

In the context of gene delivery using cationic liposomes (lipoplexes), the choice of anchor can have a profound impact on transfection efficiency. While PEGylation with PEG-DSPE is known to interfere with cellular interaction and reduce gene delivery, the use of a PEG-cholesterol anchor can circumvent this issue. In lipoplexes with high cholesterol content (e.g., 56-69%), PEG-cholesterol has been shown to significantly enhance transfection rates, an effect attributed to its incorporation into cholesterol-rich domains on the particle surface.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the impact of cholesterol-anchored PEG-Folate lipids on liposomal formulations.

| Formulation | Anchor | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| 5-FU Loaded Liposomes | FA-PEG-DSPE | ~114 | Not Reported | ~67% | [4] |

| 5-FU Loaded Liposomes | FA-PEG-DSPE | ~174 | Not Reported | ~39% | [13] |

| DOX-Loaded Liposomes | Charged Cholesterol | ~110-130 | -35 to +40 | >95% | [14] |

| 9-NC Loaded Micelles | FA-PEG-DSPE | ~21-24 | Not Reported | ~97.6% | [15] |

| Table 1: Summary of Physicochemical Properties of Folate-Targeted Formulations. |

| Formulation (Drug) | Cell Line | Metric | Targeted (Folate-PEG-Anchor) | Non-Targeted | Fold Improvement | Reference |

| Liposomal Calcein | KB Cells | Cellular Uptake (Flow Cytometry) | ~200x higher fluorescence | Control | ~200 | [11] |

| Liposomal DOX | KB Cells | IC50 | ~6x lower | Control | 6 | [11] |

| Liposomal DOX | KB Cells | Cellular Uptake | 45x higher | Control | 45 | [5] |

| Liposomal DOX | KB Cells | Cytotoxicity | 86x higher | Control | 86 | [5] |

| Lipoplexes (Gene Delivery) | KB Cells | Transfection Rate | ~3x higher | Non-PEGylated | 3 | [12] |

| Table 2: Comparative In Vitro Performance of Targeted vs. Non-Targeted Liposomes. |

| Formulation | Anchor | Metric | Observation | Reference |

| Radiolabeled Liposomes | Cholesterol | Circulation | Prolonged compared to non-PEGylated liposomes. | [6][7] |

| DOX-Loaded Liposomes | Charged Cholesterol | Tumor Inhibition | ~70% inhibition for charged vs. 45% for neutral. | [14] |

| Radiolabeled FTLs | DSPE | Liver Uptake | FTLs cleared faster due to greater liver uptake. | [16] |

| Radiolabeled FTLs (DOX-loaded) | DSPE | Tumor Uptake | Increased tumor uptake compared to drug-free FTLs. | [16] |

| Table 3: Summary of Key In Vivo Performance Metrics. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Synthesis of Folate-PEG-Cholesterol Conjugate

This protocol describes a common two-step synthesis.[11][17]

-

Synthesis of Folate-PEG-Amine:

-

Dissolve Folic Acid in dimethylsulfoxide (DMSO).

-

Add a 1.1 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1 molar equivalent of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of folate. Stir for ~20 minutes in the dark.

-

Add 1 molar equivalent of a PEG derivative with amine groups at both ends (e.g., bis-amine PEG, MW 3350). The reaction proceeds overnight at room temperature, forming an amide bond.

-

The product, Folate-PEG-Amine, is purified to remove unreacted reagents.

-

-

Conjugation to Cholesterol:

-

Dissolve the purified Folate-PEG-Amine in a suitable solvent like chloroform.

-

Add a 1.1 molar excess of cholesteryl chloroformate. This reacts with the remaining free amine group on the PEG chain.

-

The reaction is carried out overnight at room temperature.

-

Monitor the reaction's progression by assaying for the disappearance of the free amino group (e.g., ninhydrin assay).

-

The final product, Folate-PEG-Cholesterol, is dried under vacuum and washed (e.g., with ether) to remove residual cholesteryl chloroformate.

-

Characterize the final conjugate using ¹H-NMR and determine the concentration by measuring folate content via UV-Vis spectrophotometry at 363 nm.[17]

-

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is widely used for liposome preparation.[4][18]

-

Lipid Film Formation:

-

Dissolve the primary structural lipids (e.g., Distearoylphosphatidylcholine - DSPC or Hydrogenated Soy Phosphatidylcholine - HSPC) and cholesterol in a molar ratio appropriate for forming stable bilayers (e.g., 3:2) in an organic solvent like chloroform.

-

Add the synthesized Folate-PEG-Cholesterol conjugate to the lipid mixture. The amount is typically a small molar percentage of the total lipid content (e.g., 0.1 - 0.5 mol%).

-

Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inside of a round-bottom flask.

-

Place the flask under high vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS) or a solution containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the primary lipid.

-

Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To produce unilamellar vesicles (LUVs) with a defined and uniform size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of liposomes by target cells.[11][12]

-

Cell Culture: Seed FR-positive cells (e.g., KB, HeLa) in multi-well plates and culture until they reach a suitable confluency.

-

Liposome Preparation: Prepare fluorescently labeled liposomes by encapsulating a fluorescent dye like calcein or by incorporating a fluorescent lipid into the bilayer.

-

Incubation: Remove the culture medium and incubate the cells with the fluorescently labeled targeted liposomes for a defined period (e.g., 1-4 hours) at 37°C.

-

Control Groups:

-

Non-Targeted Control: Incubate cells with non-targeted liposomes (lacking the folate ligand).

-

Competition Control: Incubate cells with targeted liposomes in the presence of a high concentration of free folic acid (e.g., 1 mM) to block the folate receptors.

-

-

Washing: After incubation, wash the cells thoroughly with cold PBS to remove non-adherent liposomes.

-

Analysis:

-

Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer. This provides quantitative data on the uptake per cell for a large population.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the internalization and subcellular localization of the liposomes.

-

Visualizations: Pathways and Workflows

Conclusion

The cholesterol anchor serves as a robust and versatile tool in the design of PEG-Folate functionalized lipid nanoparticles. It provides a stable means of tethering essential surface modifications to the liposomal bilayer, contributing to enhanced colloidal stability and prolonged in vivo circulation. Most critically, it effectively facilitates high-affinity binding and receptor-mediated endocytosis into FR-overexpressing cancer cells, leading to superior cellular uptake and cytotoxicity of encapsulated therapeutics. While phospholipid anchors may offer stronger membrane retention, cholesterol-based anchors are often simpler to synthesize and can offer unique advantages, particularly in the realm of gene delivery. The continued investigation and optimization of cholesterol-anchored targeting ligands are pivotal for advancing the clinical translation of next-generation nanomedicines.

References

- 1. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol-based anchors and tethers for phospholipid bilayers and for model biological membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 15. 9-NC-loaded folate-conjugated polymer micelles as tumor targeted drug delivery system: preparation and evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Folate Receptor Binding Affinity of Cholesterol-PEG-Folate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate receptor binding affinity of Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate), a critical component in targeted drug delivery systems. This document outlines the quantitative binding data available in the current literature, details common experimental protocols for affinity determination, and illustrates the associated cellular uptake pathways.

Introduction

Folate receptor (FR), particularly the alpha isoform (FR-α), is a high-affinity membrane protein that is overexpressed in a wide range of human cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1] This differential expression makes FR an attractive target for selective drug delivery to tumor cells. Cholesterol-PEG-Folate is a synthetic conjugate designed to anchor to the lipid bilayer of drug delivery vehicles, such as liposomes, with the folate moiety exposed to bind to FR on cancer cells, thereby facilitating receptor-mediated endocytosis of the therapeutic payload.[2][3][4] The polyethylene glycol (PEG) linker serves to provide a hydrophilic spacer, enhancing the bioavailability and circulation time of the delivery system.[5][6][7] Understanding the binding affinity of this targeting ligand is paramount for the rational design and optimization of FR-targeted therapies.

Quantitative Binding Affinity Data

Direct measurement of the dissociation constant (Kd) for the individual Cholesterol-PEG-Folate molecule is not extensively reported in the literature. However, the binding affinity is often characterized in the context of the entire drug delivery system (e.g., liposomes) or by competitive binding assays against folic acid. The affinity of folic acid for its receptor is known to be very high, with a Kd typically in the sub-nanomolar to low nanomolar range.[6][7][8][9]

Studies on various folate-PEG-lipid conjugates consistently demonstrate high-affinity binding to FR-positive cells, which can be competitively inhibited by an excess of free folic acid, confirming the specificity of the interaction.[10][11][12] The data suggests that the conjugation of cholesterol and PEG to folic acid does not abrogate its ability to bind to the folate receptor.

| Ligand/Formulation | Binding Parameter | Value | Cell Line/System | Comments |

| Folic Acid | Kd | ~0.1 nM - 1.14 nM | Various FR-positive cells | High-affinity binding, serves as a benchmark.[6][7][8] |

| Fluoro-PEG-Folate | Relative Binding Affinity | 1.8-fold lower than folic acid | KB cells | Demonstrates a slight reduction in affinity due to modification.[13] |

| ¹⁸F-DBCO-Folate | Ki | 6.3 ± 1.4 nM | KB cells | A different folate conjugate, but provides an expected affinity range.[9] |

| ¹⁸F-Ala-Folate | Ki | 5.5 ± 0.4 nM | KB cells | Another example of a modified folate with high affinity.[9] |

| Folate-PEG-CHEMS Liposomes | IC₅₀ (Cytotoxicity) | 10.0 µM (vs. 57.5 µM for non-targeted) | KB cells | Indirect measure of targeting efficacy, not direct binding affinity.[10] |

| Folate-Targeted Liposomes | Cellular Uptake | Significantly enhanced vs. non-targeted | MCF-7 cells | Qualitative data showing effective FR-mediated uptake.[3] |

Note: IC₅₀ values for cytotoxicity reflect the overall therapeutic efficacy of the drug-loaded liposome and are influenced by factors beyond receptor binding, including drug release and intracellular trafficking.

Experimental Protocols for Determining Binding Affinity

Several methodologies can be employed to quantify the binding affinity of Cholesterol-PEG-Folate or folate-targeted nanoparticles to the folate receptor.

Competitive Radioligand Binding Assay

This is a classic and robust method to determine the binding affinity (Ki or IC₅₀) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.[6][8]

Protocol Outline:

-

Cell Culture: Culture FR-positive cells (e.g., KB, HeLa, IGROV-1) in folate-free medium to maximize receptor expression.[6]

-

Membrane Preparation (Optional): Cell membranes can be isolated to perform the assay in a cell-free system.

-

Assay Setup: In a multi-well plate, incubate a constant concentration of a radiolabeled folate derivative (e.g., [³H]folic acid) with varying concentrations of the unlabeled competitor (Cholesterol-PEG-Folate or folate-functionalized liposomes).

-

Incubation: Incubate at 4°C for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.[6]

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled folate derivative (tracer) upon binding to the larger folate receptor.[5][14]

Protocol Outline:

-

Tracer Selection: A fluorescently labeled folate derivative (e.g., FITC-folate) is used as the tracer.

-

Receptor Source: Solubilized folate receptor or cell membrane preparations containing the receptor are used.

-

Assay Setup: In a microplate, a fixed concentration of the tracer and receptor are incubated with varying concentrations of the competitor (Cholesterol-PEG-Folate).

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizers. The binding of the tracer to the receptor results in a slower rotation and thus a higher polarization. The competitor displaces the tracer, leading to a decrease in polarization.

-

Data Analysis: The IC₅₀ is determined from the plot of fluorescence polarization versus competitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity.[15][16]

Protocol Outline:

-

Chip Preparation: The folate receptor is immobilized on the surface of a sensor chip.

-

Binding Analysis: A solution containing Cholesterol-PEG-Folate at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the washout phase. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[9][17]

Protocol Outline:

-

Sample Preparation: A solution of the folate receptor is placed in the sample cell of the calorimeter, and a solution of Cholesterol-PEG-Folate is placed in the injection syringe.

-

Titration: The Cholesterol-PEG-Folate solution is injected in small aliquots into the receptor solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Experimental Workflow for Binding Affinity Determination

Folate Receptor-Mediated Endocytosis Signaling Pathway

The binding of a folate-conjugated entity to the folate receptor triggers internalization through endocytosis. This process can occur via both clathrin-dependent and clathrin-independent (caveolae-mediated) pathways.[6][7][8][15] Once internalized, the cargo is trafficked through early and late endosomes. The acidic environment of the late endosomes facilitates the release of the encapsulated drug, which can then exert its therapeutic effect within the cell. The folate receptor is subsequently recycled back to the cell surface.

Conclusion

Cholesterol-PEG-Folate is a highly effective targeting ligand for directing drug delivery systems to folate receptor-overexpressing cancer cells. While direct quantitative binding data for the conjugate alone is sparse, extensive in vitro and in vivo studies confirm its high affinity and specificity for the folate receptor. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar targeted ligands. A thorough understanding of the binding affinity and cellular uptake mechanisms is crucial for the continued development of more effective and targeted cancer therapies.

References

- 1. Folate | Folica acid | AxisPharm [axispharm.com]

- 2. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folate-PEG coated cationic modified chitosan--cholesterol liposomes for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol-PEG-Folate - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. Structural analysis of binding functionality of folic acid-PEG dendrimers against folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison Study of Two Differently Clicked 18F-Folates—Lipophilicity Plays a Key Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting folate receptor with folate linked to extremities of poly(ethylene glycol)-grafted liposomes: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of the novel folate receptor ligand [18F]fluoro-PEG-folate for macrophage targeting in a rat model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of cellular uptake of folate by blocking synthesis of the membrane folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting folate receptor with folate linked to extremities of poly(ethylene glycol)-grafted liposomes: in vitro studies. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic effect of F127-folate@PLGA/CHL/IR780 nanoparticles on folate receptor-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Cholesterol-PEG-Folate (MW 1000)

This technical guide provides a comprehensive overview of the core physical properties of Cholesterol-PEG-Folate (MW 1000), a key amphiphilic lipid derivative used in advanced drug delivery systems. This document details its intrinsic properties, the characteristics of nanoparticles formulated with this conjugate, standard experimental protocols for characterization, and the biological pathway it exploits for targeted delivery.

Introduction

Cholesterol-PEG-Folate (MW 1000) is a multifunctional conjugate designed for targeted drug delivery, particularly in oncology. It consists of three key components:

-

Cholesterol: A lipophilic anchor that integrates into the lipid bilayers of nanoparticles like liposomes, enhancing their stability.[1][2][][4]

-

Polyethylene Glycol (PEG) (MW 1000): A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" characteristic helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][]

-

Folate (Folic Acid): A targeting ligand that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[5][6][7][8]

This amphiphilic structure allows Cholesterol-PEG-Folate to self-assemble into micelles or be incorporated into larger nanoparticle structures, making it an invaluable tool for developing targeted nanocarriers for therapeutic agents.[9][10][11]

Core Physical Properties

The intrinsic physical properties of the Cholesterol-PEG-Folate (MW 1000) conjugate are foundational to its function.

| Property | Description | Reference(s) |

| Appearance | Typically a yellow or orange solid. | [8][12][13] |

| Solubility | As a lipophilic lipid PEG conjugate, it possesses good water solubility.[5][14][15] It is also soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[12][16] It is less soluble in alcohol and toluene and insoluble in ether.[16] | [5][12][14][15][16] |

| Self-Assembly | The amphiphilic nature of the molecule allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC).[9][10][11] | [9][10][11] |

| Critical Micelle Concentration (CMC) | The precise CMC value for Cholesterol-PEG-Folate (MW 1000) is not widely reported in the literature, as it is typically a component within a larger formulation. The CMC is the concentration above which these molecules aggregate to form micelles and is a critical parameter for formulation stability.[17][18] | [17][18] |

| Storage Conditions | For long-term stability, the product should be stored at -20°C, desiccated, and protected from light.[12][14] For some applications, storage under an inert gas like nitrogen or argon is recommended.[14] | [12][14] |

Physical Properties of Formulated Nanoparticles

Cholesterol-PEG-Folate is most commonly used as a component in nanoparticle formulations (e.g., liposomes, polymeric micelles). The physical characteristics of these final nanoparticles are critical for their in vivo performance. The data below is compiled from studies where Cholesterol-PEG-Folate or similar folate-PEG-lipid conjugates were used.

| Property | Typical Range/Value | Significance in Drug Delivery | Reference(s) |

| Hydrodynamic Diameter | 100 – 200 nm | Size is crucial for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation. Sizes within this range generally show prolonged circulation and avoid rapid clearance. | [1][6][7] |

| Polydispersity Index (PDI) | < 0.3 | A low PDI indicates a narrow, uniform size distribution of nanoparticles, which is essential for predictable and reproducible in vivo behavior, drug loading, and release kinetics.[1][7] | [1][7] |

| Zeta Potential | Near-neutral to slightly negative (e.g., -10 to -30 mV) | A near-neutral surface charge, often achieved by the PEG shield, minimizes nonspecific interactions with blood components, reducing aggregation and prolonging circulation. The negative charge can arise from other components in the formulation.[19][20][21] | [19][20][21] |

| Morphology | Spherical / Vesicular | Typically forms spherical micelles or vesicular liposomes, which is the expected morphology for self-assembled lipid-based nanoparticles. | [7][21] |

Experimental Protocols

Accurate characterization of Cholesterol-PEG-Folate formulated nanoparticles is essential. Below are standard protocols for key analytical techniques.

Dynamic Light Scattering (DLS) for Size and PDI

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size (hydrodynamic diameter) and the size distribution (PDI).

-

Protocol:

-

Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The solution must be free of dust and aggregates; filter if necessary using a low-protein-binding filter (e.g., 0.22 µm).

-

Instrument Setup: Allow the DLS instrument (e.g., Zetasizer Nano ZS) to warm up and stabilize at a controlled temperature (typically 25°C).

-

Measurement: Place the cuvette containing the sample into the instrument. Set the measurement parameters, including the dispersant viscosity and refractive index.

-

Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

-

Analysis: The instrument software calculates the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) from the correlation function.

-

Zeta Potential Measurement

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface, which indicates the stability of the colloidal suspension. It is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.

-

Protocol:

-

Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength buffers can compress the electrical double layer and lead to artificially low zeta potential readings.

-

Instrument Setup: Use a dedicated folded capillary cell (DTS1070 or similar). Rinse the cell thoroughly with the dispersant and then with the sample to ensure the cell walls are coated with the sample, preventing electro-osmotic flow artifacts.

-

Measurement: Place the cell in the instrument, ensuring no air bubbles are present.

-

Data Acquisition: Apply the electric field and record the particle velocity. Perform at least three measurements.

-

Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.

-

Transmission Electron Microscopy (TEM) for Morphology

-

Principle: TEM provides high-resolution, two-dimensional images of the nanoparticles, allowing for direct visualization of their size, shape, and internal structure.

-

Protocol:

-

Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Staining (for Liposomes): To enhance contrast, apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for 1-2 minutes.

-

Drying: Carefully wick away the excess liquid with filter paper and allow the grid to air dry completely.

-

Imaging: Load the dried grid into the TEM. Operate at an appropriate acceleration voltage (e.g., 80-120 kV).

-

Analysis: Capture images at various magnifications to observe the overall morphology and individual particle details.

-

Visualization of Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The targeting functionality of Cholesterol-PEG-Folate relies on the folate receptor-mediated endocytosis pathway, a highly specific mechanism for cellular uptake.

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Workflow for Characterization

A logical workflow is critical for the systematic characterization of newly formulated nanoparticles containing Cholesterol-PEG-Folate.

Caption: Standard experimental workflow for nanoparticle characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol-PEGs-amine, -COOH, -Mal, -Biotin, -Thiol, -VS... [nanosoftpolymers.com]

- 5. Cholesterol-PEG-FA - CD Bioparticles [cd-bioparticles.net]

- 6. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folate-PEG coated cationic modified chitosan--cholesterol liposomes for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol-PEG-Folate - Ruixibiotech [ruixibiotech.com]

- 9. Cholesterol-PEG-Folate (MW 1000)_TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cholesterol PEG Folic acid [nanocs.net]

- 13. Cholesterol-PEG-Folate, MW 1K | CLS-PEG-FA, MW 1K | AxisPharm [axispharm.com]

- 14. Cholesterol-PEG-FA - CD Bioparticles [cd-bioparticles.net]

- 15. Cholesterol-PEG-Folate - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]

- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 19. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cholesterol-PEG-Folate: Properties, Mechanisms, and Applications

This technical guide provides a comprehensive overview of Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate), a key molecule in targeted drug delivery systems. We will delve into its molecular characteristics, mechanism of action, and applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Architecture of a Targeted Delivery Vehicle

Cholesterol-PEG-Folate is a tri-component amphiphilic molecule designed for targeted drug and gene delivery. It consists of a cholesterol anchor, a polyethylene glycol (PEG) linker, and a folate targeting ligand. This structure allows for the self-assembly into micelles or integration into larger lipid-based nanoparticles like liposomes.[1][2][3] The primary advantage of this conjugate lies in its ability to specifically target cells that overexpress the folate receptor, a common feature of many cancer cells.[4][5]

-

Cholesterol : A lipophilic moiety that serves as a robust anchor, embedding the conjugate within the lipid bilayer of nanoparticles or liposomes.[6][7]

-

Polyethylene Glycol (PEG) : A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" characteristic helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][6]

-

Folate (Folic Acid) : A vitamin B9 derivative that acts as the targeting ligand. It has a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, lung, breast cancer) but has limited expression in healthy tissues.[5][8]

Molecular Weight and Quantitative Data

The properties of Cholesterol-PEG-Folate can be modulated by varying the molecular weight of the PEG linker. Shorter PEG chains may have different effects on nanoparticle stability and circulation half-life compared to longer chains. Commercially available variants are typically distinguished by the molecular weight of the PEG component.

Table 1: Available Molecular Weights of Cholesterol-PEG-Folate

| Component | Molecular Weight (Daltons) | Source(s) |

| PEG Linker | 1,000 | [1][2][9] |

| PEG Linker | 2,000 | [1][10][11] |

| PEG Linker | 3,400 | [1][12] |

| PEG Linker | 5,000 | [3] |

Table 2: Physicochemical Properties of Folate-Targeted Nanoparticles

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| F-DTX-LPNs¹ | ~115.17 | 0.205 | >80 | [13] |

| FPLs² | 163.5 | 0.108 | High (Calcein-loaded) | [14] |

| F-L-DOX³ | 120 ± 20 | - | - | [15] |

¹Folate-targeted Docetaxel-loaded lipopolymeric nanoparticles ²Folate-PEG coated polymeric liposomes ³Folate-targeted liposomal doxorubicin

Mechanism of Action: From Circulation to Cellular Uptake

The efficacy of Cholesterol-PEG-Folate lies in its ability to facilitate targeted delivery via receptor-mediated endocytosis.

-

Formulation and Circulation : The conjugate is incorporated into a drug delivery system, such as a liposome or polymeric nanoparticle. The PEG chains provide a steric barrier, enhancing stability and circulation time.[6]

-

Target Recognition : When the nanoparticle reaches the target tissue, the folate ligand specifically binds to the high-affinity folate receptors on the cancer cell surface.[4][5]

-

Internalization : This binding triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the nanoparticle, forming an endosome.[16][17] Studies suggest this process is often mediated by lipid rafts or caveolae.[13][16]

-

Drug Release : The endosome's internal environment becomes increasingly acidic (pH drops to ~5.0).[16][18] This low pH can trigger the release of the encapsulated drug from the nanoparticle into the cytoplasm, where it can exert its therapeutic effect. The folate receptor can then be recycled back to the cell surface.[16]

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Protocols

Synthesis of Folate-PEG-Cholesterol

A common synthesis strategy involves a two-step process.[15][19] This protocol is a representative example.

Objective: To conjugate folic acid to PEG and subsequently to cholesterol.

Materials:

-

Folic acid

-

Bis-amine-PEG (e.g., MW 3350)

-

Cholesteryl chloroformate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylsulfoxide (DMSO)

-

Chloroform

-

Diethyl ether

Protocol:

-

Step 1: Synthesis of Folate-PEG-Amine a. Dissolve folic acid in DMSO (e.g., 25 mg/mL). b. Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the folic acid solution. c. Stir the reaction mixture in the dark for approximately 20 minutes to activate the carboxylic acid group of folic acid. d. Add 1 molar equivalent of bis-amine-PEG to the mixture and stir overnight at room temperature. e. Purify the Folate-PEG-Amine product, for example, by dialysis or size exclusion chromatography.

-

Step 2: Synthesis of Folate-PEG-Cholesterol a. Dissolve the purified Folate-PEG-Amine in chloroform. b. Add a 1.1 molar excess of cholesteryl chloroformate to the solution. c. Allow the reaction to proceed overnight at room temperature. Monitor the reaction's progress by checking for the disappearance of the free amino group (e.g., using a ninhydrin assay). d. Concentrate the chloroform layer under vacuum. e. Precipitate the final product, Folate-PEG-Cholesterol, by adding a non-solvent like diethyl ether. f. Characterize the final product using techniques such as ¹H-NMR and UV-Vis spectroscopy (measuring folate content at 363 nm).[19]

Caption: General workflow for the two-step synthesis of Cholesterol-PEG-Folate.

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is a widely used technique for preparing liposomes incorporating Cholesterol-PEG-Folate.[20]

Objective: To encapsulate a therapeutic agent within a liposome that is surface-functionalized with folate.

Materials:

-

Phospholipids (e.g., DSPC, DPPC, DOPE)[20]

-

Cholesterol

-

mPEG-DSPE (for stealth properties)

-

Cholesterol-PEG-Folate (or Folate-PEG-DSPE)

-

Therapeutic agent (e.g., Doxorubicin)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS, HEPES)

Protocol:

-

Dissolve the lipids (phospholipid, cholesterol, mPEG-DSPE, and Cholesterol-PEG-Folate) in a suitable organic solvent in a round-bottom flask. The molar ratio of components must be optimized for the specific application.

-